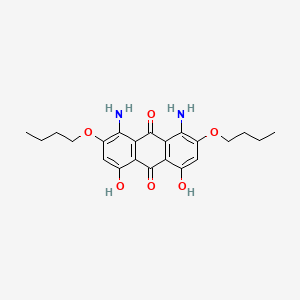
5,5,6,6,6-Pentafluorohexanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5,6,6,6-Pentafluorohexanenitrile is a fluorinated organic compound with the molecular formula C6H6F5N It is characterized by the presence of five fluorine atoms attached to the hexane chain, making it a highly fluorinated nitrile
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,5,6,6,6-Pentafluorohexanenitrile typically involves the fluorination of hexanenitrile precursors. One common method is the direct fluorination of hexanenitrile using elemental fluorine or fluorinating agents such as sulfur tetrafluoride (SF4) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions and ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors where the fluorination process can be tightly controlled. This method allows for the efficient production of large quantities of the compound with consistent quality. The use of advanced fluorination techniques and catalysts can further enhance the efficiency and selectivity of the process.
Análisis De Reacciones Químicas
Types of Reactions
5,5,6,6,6-Pentafluorohexanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used to replace fluorine atoms under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pentafluorohexanoic acid, while reduction can produce pentafluorohexylamine.
Aplicaciones Científicas De Investigación
5,5,6,6,6-Pentafluorohexanenitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying the effects of fluorination on biological systems.
Industry: Used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mecanismo De Acción
The mechanism by which 5,5,6,6,6-Pentafluorohexanenitrile exerts its effects involves interactions with molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s lipophilicity and ability to penetrate biological membranes. This can lead to interactions with enzymes, receptors, and other biomolecules, potentially affecting their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
5,5,6,6,6-Pentafluorohexanoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
5,5,6,6,6-Pentafluorohexylamine: Similar structure but with an amine group instead of a nitrile group.
Hexafluorobenzene: A fully fluorinated benzene ring, differing in structure but sharing the high fluorine content.
Uniqueness
5,5,6,6,6-Pentafluorohexanenitrile is unique due to the combination of a nitrile group with multiple fluorine atoms, which imparts distinct chemical and physical properties. This makes it valuable for specific applications where such properties are desired, such as in the development of new materials or pharmaceuticals.
Propiedades
Número CAS |
252949-44-3 |
|---|---|
Fórmula molecular |
C6H6F5N |
Peso molecular |
187.11 g/mol |
Nombre IUPAC |
5,5,6,6,6-pentafluorohexanenitrile |
InChI |
InChI=1S/C6H6F5N/c7-5(8,6(9,10)11)3-1-2-4-12/h1-3H2 |
Clave InChI |
HMHJMLOBKIRLHB-UHFFFAOYSA-N |
SMILES canónico |
C(CC#N)CC(C(F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[2-(2-Chlorophenyl)ethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B15248522.png)
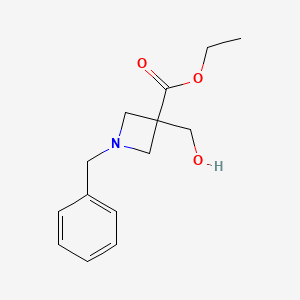
![5-Tert-butyl 3-ethyl 1-(1-((benzyloxy)carbonyl)piperidin-4-YL)-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-3,5(4H)-dicarboxylate](/img/structure/B15248548.png)
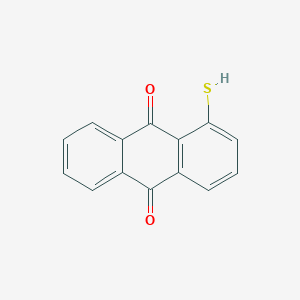
![Pyrrolidine,2-[3-(1-methylethyl)phenyl]-,(2S)-](/img/structure/B15248554.png)

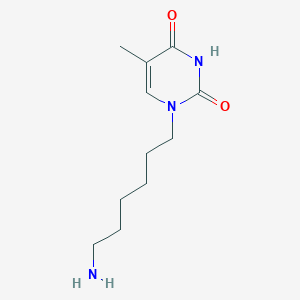
![(2R,3R,4R)-1-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-2,3,5-tris(benzyloxy)-4-hydroxypentan-1-one](/img/structure/B15248570.png)
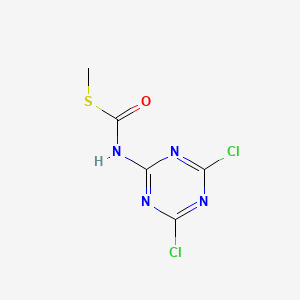
![7-Methoxy-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B15248577.png)
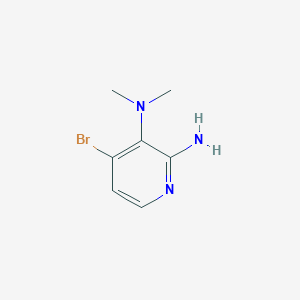
![6-Chloro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one](/img/structure/B15248592.png)
![3-Bromo-2-{[(1e)-2-(4-bromophenyl)-2-oxoethylidene]amino}-9h-fluoren-9-one](/img/structure/B15248596.png)
